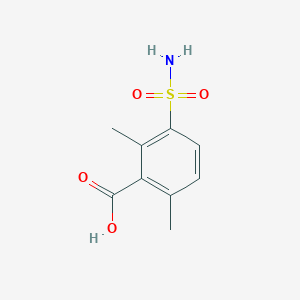![molecular formula C9H21ClN2O2S B13513077 rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride: is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethanesulfonyl group and a methyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the construction of the pyrrolidine ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via a sulfonylation reaction. This step often requires the use of ethanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced through a methylation reaction, which can be carried out using methyl iodide or a similar methylating agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ethanesulfonyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanesulfonyl group can act as a functional moiety that interacts with active sites, while the pyrrolidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride .
- rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride .
Uniqueness
rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and biological studies where sulfonyl groups play a crucial role.
Propiedades
Fórmula molecular |
C9H21ClN2O2S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
2-[(3S,4S)-1-ethylsulfonyl-4-methylpyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-14(12,13)11-6-8(2)9(7-11)4-5-10;/h8-9H,3-7,10H2,1-2H3;1H/t8-,9-;/m1./s1 |
Clave InChI |
OIPPERXMBYRAAN-VTLYIQCISA-N |
SMILES isomérico |
CCS(=O)(=O)N1C[C@H]([C@@H](C1)CCN)C.Cl |
SMILES canónico |
CCS(=O)(=O)N1CC(C(C1)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)




amine](/img/structure/B13513030.png)







